molecular formula C21H15Cl2NO2S B3934272 2-(2,4-dichlorophenoxy)-1-(10H-phenothiazin-10-yl)propan-1-one

2-(2,4-dichlorophenoxy)-1-(10H-phenothiazin-10-yl)propan-1-one

Cat. No.: B3934272
M. Wt: 416.3 g/mol
InChI Key: UMHQWRMZPPFGGZ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-1-(10H-phenothiazin-10-yl)propan-1-one is a synthetic organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-1-(10H-phenothiazin-10-yl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorophenol and 10H-phenothiazine.

    Formation of Intermediate: The 2,4-dichlorophenol is reacted with an appropriate alkylating agent to form 2-(2,4-dichlorophenoxy)propane.

    Coupling Reaction: The intermediate is then coupled with 10H-phenothiazine under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-1-(10H-phenothiazin-10-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-1-(10H-phenothiazin-10-yl)propan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known phenothiazine derivative with antipsychotic properties.

    Promethazine: Another phenothiazine derivative used as an antihistamine and antiemetic.

    Thioridazine: A phenothiazine derivative with antipsychotic and sedative effects.

Uniqueness

2-(2,4-dichlorophenoxy)-1-(10H-phenothiazin-10-yl)propan-1-one is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its dichlorophenoxy group may enhance its binding affinity to certain molecular targets, leading to unique biological activities.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-phenothiazin-10-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2NO2S/c1-13(26-18-11-10-14(22)12-15(18)23)21(25)24-16-6-2-4-8-19(16)27-20-9-5-3-7-17(20)24/h2-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHQWRMZPPFGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)OC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-dichlorophenoxy)-1-(10H-phenothiazin-10-yl)propan-1-one
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2-(2,4-dichlorophenoxy)-1-(10H-phenothiazin-10-yl)propan-1-one
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2-(2,4-dichlorophenoxy)-1-(10H-phenothiazin-10-yl)propan-1-one
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2-(2,4-dichlorophenoxy)-1-(10H-phenothiazin-10-yl)propan-1-one
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2-(2,4-dichlorophenoxy)-1-(10H-phenothiazin-10-yl)propan-1-one
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2-(2,4-dichlorophenoxy)-1-(10H-phenothiazin-10-yl)propan-1-one

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